

Quantum Chemical Insights into 3-(methylthio)-1H-pyrazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylthio)-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, electronic properties, and reactivity of **3-(methylthio)-1H-pyrazol-5-amine**, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Through the application of quantum chemical calculations, specifically Density Functional Theory (DFT), we have elucidated key molecular descriptors that are critical for understanding its behavior and for guiding further research and development.

Computational Methodology

The quantum chemical calculations presented in this guide were performed using the Gaussian 16 suite of programs. The molecular geometry of **3-(methylthio)-1H-pyrazol-5-amine** was optimized in the gas phase using the B3LYP functional, a widely used hybrid functional in DFT, in conjunction with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain thermodynamic properties. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken population analysis, and the molecular electrostatic potential (MEP), were also calculated at the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry and Structure

The optimized molecular structure of **3-(methylthio)-1H-pyrazol-5-amine** is presented below. The pyrazole ring forms the core of the molecule, with a methylthio (-SCH₃) group at the C3 position and an amine (-NH₂) group at the C5 position. The key optimized geometrical parameters, including selected bond lengths and bond angles, are summarized in Table 1.

Table 1: Selected Optimized Geometrical Parameters for **3-(methylthio)-1H-pyrazol-5-amine**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-N2	1.365	N2-N1-C5	110.2
N2-C3	1.334	N1-N2-C3	107.5
C3-C4	1.421	N2-C3-C4	111.8
C4-C5	1.389	C3-C4-C5	104.3
C5-N1	1.378	C4-C5-N1	106.2
C3-S	1.768	N2-C3-S	120.5
S-C6	1.823	C4-C3-S	127.7
C5-N7	1.375	C3-S-C6	101.3
N1-C5-N7	125.8		
C4-C5-N7	128.0		

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity and potential interactions. Key electronic descriptors for **3-(methylthio)-1H-pyrazol-5-amine** are presented in Table 2.

Table 2: Calculated Electronic Properties of **3-(methylthio)-1H-pyrazol-5-amine**

Property	Value
HOMO Energy	-5.87 eV
LUMO Energy	-0.45 eV
HOMO-LUMO Energy Gap (ΔE)	5.42 eV
Ionization Potential (I)	5.87 eV
Electron Affinity (A)	0.45 eV
Electronegativity (χ)	3.16 eV
Chemical Hardness (η)	2.71 eV
Chemical Softness (S)	0.18 eV ⁻¹
Electrophilicity Index (ω)	1.84 eV
Dipole Moment	3.15 Debye

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial indicator of molecular stability and reactivity. A larger energy gap, as observed here, suggests high kinetic stability and low chemical reactivity.

Frontier Molecular Orbitals and Reactivity

The distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is concentrated on the pyrazole ring and the amine group, indicating that these are the primary sites for electrophilic attack. The LUMO is distributed over the pyrazole ring and the methylthio group, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions. In the MEP of **3-(methylthio)-1H-pyrazol-5-amine**, the most negative potential (red and yellow regions) is located around the nitrogen atoms of the pyrazole ring and the nitrogen of the amine group, indicating these as the most probable sites for electrophilic attack. The most positive potential

(blue regions) is found around the hydrogen atoms of the amine group and the methyl group, suggesting these as sites for nucleophilic attack.

Vibrational Analysis

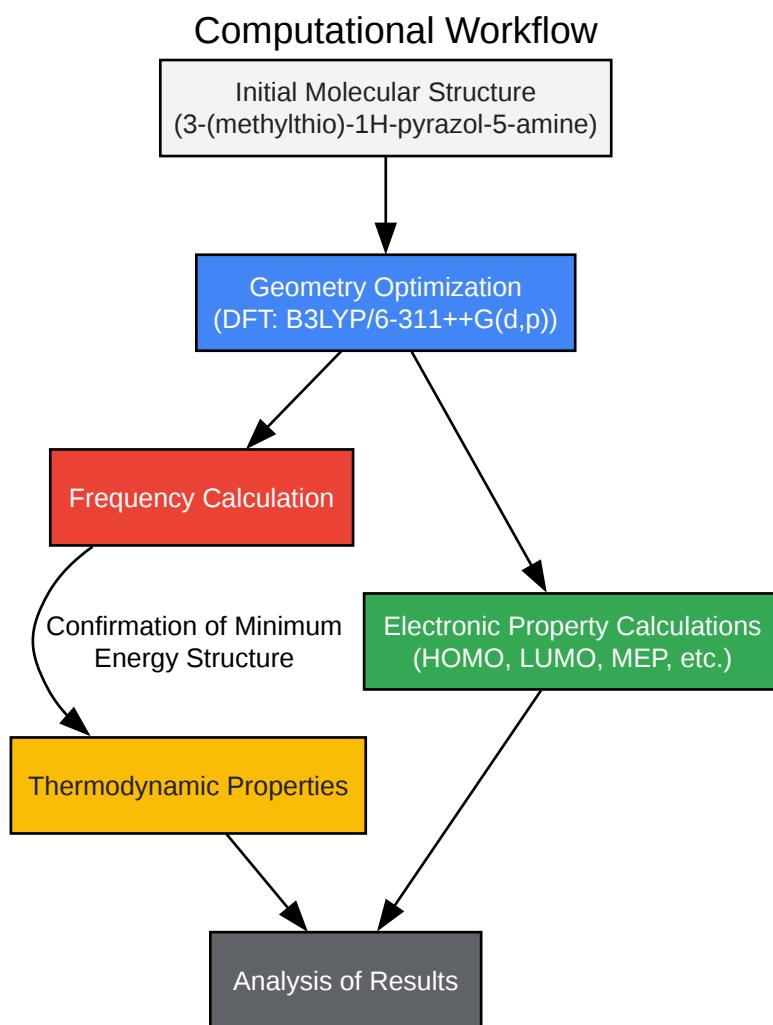
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the characteristic functional groups within the molecule. The most significant calculated vibrational frequencies and their assignments are summarized in Table 3.

Table 3: Selected Calculated Vibrational Frequencies and Assignments for **3-(methylthio)-1H-pyrazol-5-amine**

Wavenumber (cm ⁻¹)	Assignment
3505, 3402	N-H stretching (amine)
3125	C-H stretching (pyrazole ring)
2985, 2921	C-H stretching (methyl group)
1625	N-H scissoring (amine)
1580	C=N stretching (pyrazole ring)
1545	C=C stretching (pyrazole ring)
1280	C-N stretching
685	C-S stretching

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the general workflow for the quantum chemical calculations performed in this study.



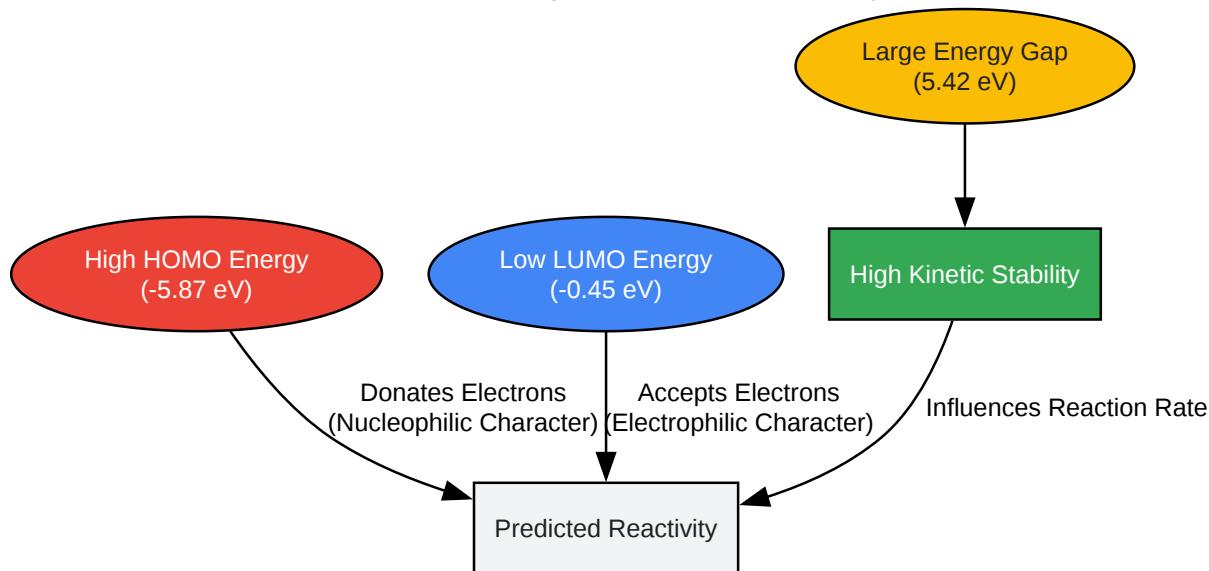
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Computational Workflow for Quantum Chemical Analysis

Relationship Between Electronic Properties and Molecular Reactivity

The calculated electronic properties can be used to predict the reactivity of the molecule. The following diagram illustrates the relationship between key electronic descriptors and the potential reactivity of **3-(methylthio)-1H-pyrazol-5-amine**.

Electronic Properties and Reactivity



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Connecting Electronic Structure to Chemical Reactivity

Conclusion

This technical guide has provided a detailed theoretical investigation of the structural and electronic properties of **3-(methylthio)-1H-pyrazol-5-amine** using Density Functional Theory. The calculated data offers valuable insights into the molecule's geometry, stability, and potential reactivity. The presented tables and diagrams serve as a concise reference for researchers and scientists interested in the further development and application of this promising pyrazole derivative. The findings from these quantum chemical calculations can effectively guide future experimental studies, including synthesis, spectroscopic characterization, and biological evaluation.

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